

An In-depth Technical Guide to 1-Methylquinolinium Iodide

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Compound of Interest

Compound Name: *1-Methylquinolinium iodide*

Cat. No.: *B1211908*

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Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Methylquinolinium iodide** (CAS No. 3947-76-0), a versatile organic compound with significant applications in materials science and biotechnology. This document moves beyond a simple recitation of facts to offer in-depth insights into its synthesis, characterization, and practical applications, grounded in established scientific principles.

Introduction and Core Properties

1-Methylquinolinium iodide is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic compound. The quaternization of the nitrogen atom with a methyl group imparts a permanent positive charge, significantly influencing its chemical and physical properties. This structural modification is key to its utility in a range of scientific applications.

Chemical and Physical Properties

A summary of the key properties of **1-Methylquinolinium iodide** is presented in the table below. These properties are fundamental to understanding its behavior in various experimental settings.

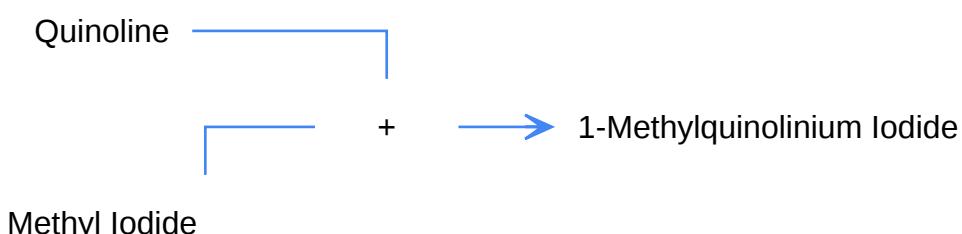
Property	Value	Source(s)
CAS Number	3947-76-0	[1][2]
Molecular Formula	C ₁₀ H ₁₀ IN	[3][4]
Molecular Weight	271.10 g/mol	[3][4]
Appearance	Light yellow to brown solid	[1]
Storage Temperature	2-8°C, sealed, away from moisture	[1]
Solubility	Soluble in polar solvents like water and methanol.	[5]

Synthesis and Characterization

The synthesis of **1-Methylquinolinium iodide** is a straightforward N-alkylation reaction, a classic example of nucleophilic substitution.

Synthesis Pathway

The primary synthetic route to **1-Methylquinolinium iodide** is the direct methylation of quinoline using methyl iodide. This reaction proceeds via an S_N2 mechanism where the lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion then serves as the counter-ion to the resulting positively charged quinolinium cation.



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Caption: Synthesis of **1-Methylquinolinium iodide** from quinoline and methyl iodide.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the N-alkylation of heterocyclic amines.

Materials:

- Quinoline (1.0 eq)
- Methyl iodide (1.1 eq)
- Anhydrous acetonitrile or ethanol (solvent)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Diethyl ether (for precipitation)
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve quinoline (1.0 eq) in anhydrous acetonitrile or ethanol.
- With stirring, add methyl iodide (1.1 eq) dropwise to the solution at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Concentrate the solution under reduced pressure to remove the bulk of the solvent.
- Add diethyl ether to the concentrated residue to precipitate the product.
- Collect the solid product by vacuum filtration using a Büchner funnel.

- Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to obtain **1-Methylquinolinium iodide** as a light yellow to brown solid.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7]

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, typically in the range of 7.5-9.5 ppm. The methyl protons attached to the nitrogen will appear as a singlet further upfield, likely around 4.5-5.0 ppm, due to the deshielding effect of the positive charge on the nitrogen.
- ^{13}C NMR: The carbon NMR spectrum will show signals for the ten carbon atoms. The aromatic carbons will resonate in the region of 120-150 ppm. The methyl carbon will appear at a characteristic chemical shift of around 45-50 ppm.

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

- C-H stretching of the aromatic ring (around $3000\text{-}3100\text{ cm}^{-1}$)
- C-H stretching of the methyl group (around $2900\text{-}3000\text{ cm}^{-1}$)
- C=C and C=N stretching vibrations of the quinoline ring (in the fingerprint region, $1400\text{-}1600\text{ cm}^{-1}$)

2.3.3. UV-Visible (UV-Vis) Spectroscopy[3] **1-Methylquinolinium iodide** exhibits strong absorption in the UV region due to the $\pi\text{-}\pi^*$ transitions of the aromatic quinoline system. The absorption spectrum is sensitive to the solvent environment (solvatochromism).

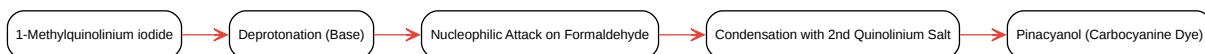
Key Applications and Methodologies

The unique electronic and photophysical properties of **1-Methylquinolinium iodide** make it a valuable tool in several research areas.

Precursor in Organic Synthesis: Cyanine Dyes

1-Methylquinolinium iodide is a key building block in the synthesis of cyanine dyes, a class of synthetic dyes known for their strong and sharp absorption bands in the visible and near-infrared regions.

Mechanism Insight: The synthesis of a simple carbocyanine dye, such as pinacyanol, involves the condensation of two molecules of a quinolinium salt with a linking agent, often formaldehyde or a similar one-carbon unit. The methyl group at the 2- or 4-position of the quinoline ring is activated by the positive charge on the nitrogen, making it susceptible to deprotonation by a base. The resulting carbanion then acts as a nucleophile.



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Caption: Simplified workflow for the synthesis of pinacyanol from a quinolinium salt.

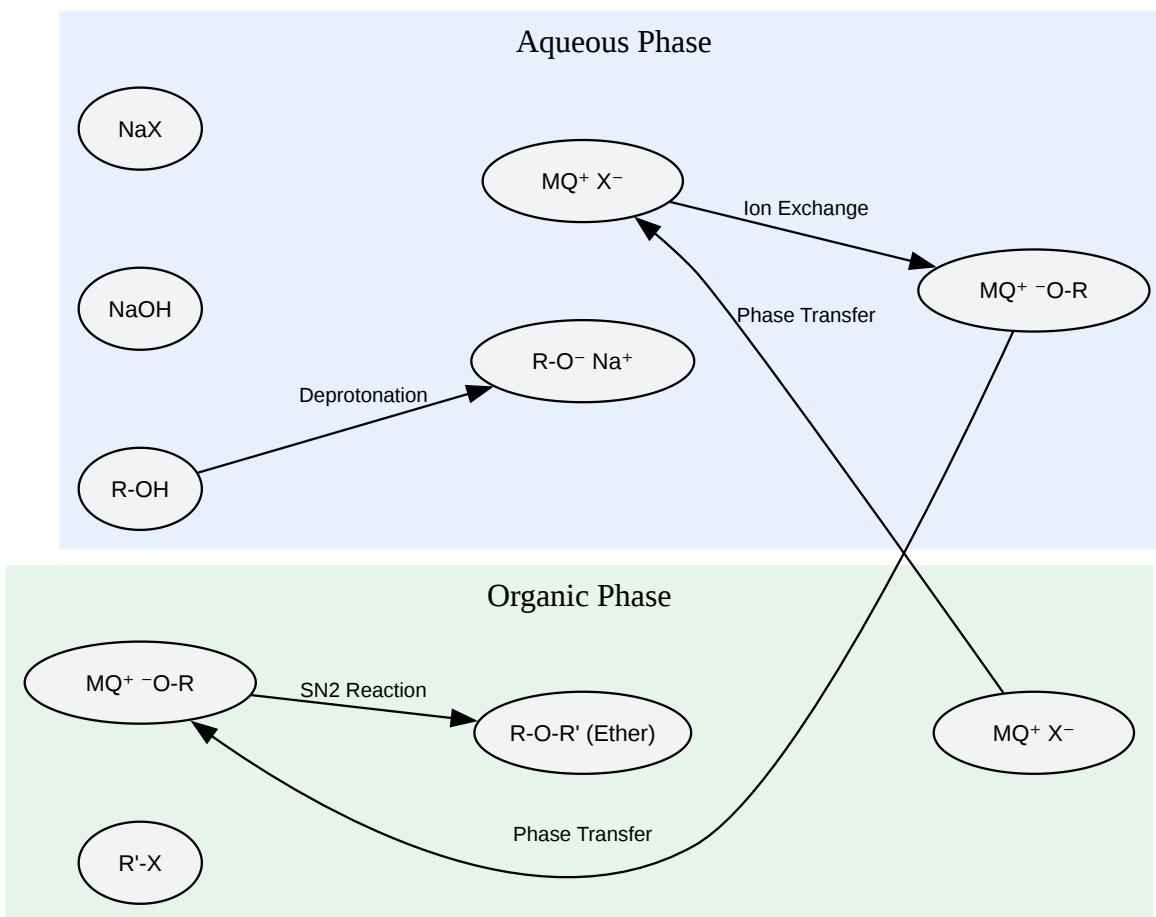
Experimental Protocol: Synthesis of Pinacyanol (Illustrative)[8][9]

- Dissolve 1-ethyl-2-methylquinolinium iodide (a close analog of **1-methylquinolinium iodide**) in pyridine or a similar basic solvent.
- Add formaldehyde and heat the mixture.
- The reaction progress can be monitored by the appearance of the characteristic deep blue color of the dye.
- After the reaction is complete, the dye can be precipitated by the addition of a non-polar solvent and purified by recrystallization.

Phase-Transfer Catalyst

The salt-like nature of **1-Methylquinolinium iodide**, with its lipophilic cation and hydrophilic anion, allows it to act as a phase-transfer catalyst (PTC). It facilitates the transfer of an anionic reactant from an aqueous phase to an organic phase where the reaction with an organic substrate occurs.[\[10\]](#)[\[11\]](#)

Mechanism Insight: Williamson Ether Synthesis In the Williamson ether synthesis, an alkoxide (generated in the aqueous phase by a base) is transferred to the organic phase by the quinolinium cation to react with an alkyl halide.[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)



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Caption: Mechanism of phase-transfer catalysis in Williamson ether synthesis using a quinolinium salt (MQ^+).

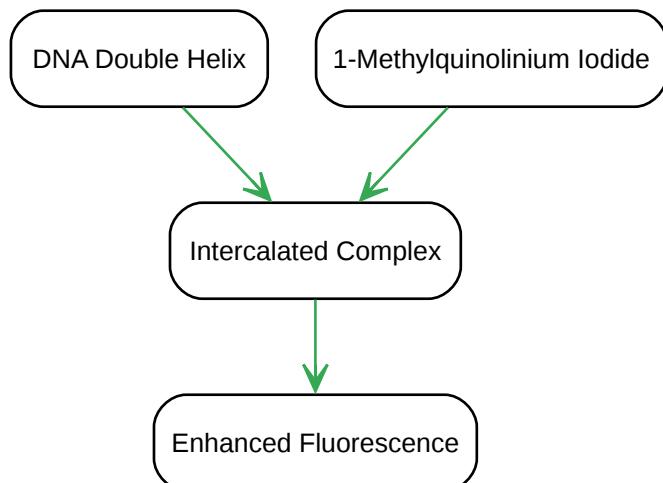
Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis (General)[10][11]

- Combine the alcohol, an aqueous solution of sodium hydroxide, and a catalytic amount of **1-Methylquinolinium iodide** in a reaction flask.
- Add the alkyl halide dissolved in an immiscible organic solvent (e.g., toluene or dichloromethane).
- Stir the biphasic mixture vigorously at a suitable temperature (e.g., 50-80°C) for several hours.
- Monitor the reaction by TLC or GC.
- Upon completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO_4), and evaporate the solvent to obtain the ether product.

Fluorescent Probe for Biological Imaging

Quinolinium derivatives are known to exhibit fluorescence and can act as probes in biological systems.[5] While specific data for **1-Methylquinolinium iodide** is limited, its structural similarity to known DNA intercalators suggests potential applications in this area.

Mechanism Insight: DNA Intercalation Planar aromatic molecules like the quinolinium cation can insert themselves between the base pairs of a DNA double helix.[15] This intercalation can lead to changes in the photophysical properties of the molecule, such as an enhancement of fluorescence, which can be used for detection.



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Caption: Conceptual workflow of DNA intercalation by **1-Methylquinolinium iodide** leading to fluorescence.

Experimental Protocol: Fluorescent Staining of Cells (General)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) This is a general protocol that would require optimization for **1-Methylquinolinium iodide**.

Materials:

- HeLa cells or other adherent cell line cultured on coverslips
- **1-Methylquinolinium iodide** stock solution in DMSO or water
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde in PBS (for fixation)
- Mounting medium
- Fluorescence microscope

Procedure:

- Grow HeLa cells on glass coverslips to 50-70% confluence.

- Prepare a working solution of **1-Methylquinolinium iodide** in cell culture medium (a concentration range of 1-10 μ M would be a starting point for optimization).
- Remove the culture medium from the cells and add the staining solution.
- Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Wash the cells three times with PBS to remove excess stain.
- (Optional for live-cell imaging) Mount the coverslip on a microscope slide with a drop of PBS and image immediately.
- (For fixed-cell imaging) After washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Mount the coverslip on a microscope slide with an anti-fade mounting medium.
- Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of the quinolinium fluorophore.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **1-Methylquinolinium iodide**.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light and moisture.

Conclusion

1-Methylquinolinium iodide is a valuable and versatile compound for researchers in chemistry and biology. Its straightforward synthesis, coupled with its unique properties as a synthetic precursor, phase-transfer catalyst, and potential fluorescent probe, ensures its continued relevance in a variety of scientific endeavors. This guide has provided a detailed overview of its core characteristics and applications, offering both theoretical insights and practical protocols to facilitate its effective use in the laboratory.

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